2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, specifically, is characterized by the presence of a chromenone core structure with a methoxybenzoate group attached at the 7th position.
Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds efficiently, yielding the desired ester product .
Chemical Reactions Analysis
2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chromenone core or the methoxybenzoate group.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex coumarin derivatives.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromophoric properties.
Medicine: Coumarin derivatives, including this compound, have been studied for their anticoagulant, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific optical properties.
Mechanism of Action
The biological activities of 2-oxo-2H-chromen-7-yl 4-methoxybenzoate are primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in physiological processes. Additionally, it can modulate reactive oxygen species levels, contributing to its antioxidant properties .
Comparison with Similar Compounds
2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be compared with other coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar structure but with a chlorobenzoate group instead of a methoxybenzoate group.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This derivative has a benzenesulfonate group and shows distinct chemical reactivity and biological properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H12O5 |
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Molecular Weight |
296.27 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H12O5/c1-20-13-6-3-12(4-7-13)17(19)21-14-8-2-11-5-9-16(18)22-15(11)10-14/h2-10H,1H3 |
InChI Key |
QPKRPRWNMZLECG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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